Polar Surface Area (PSA) Differentiation: 1-Ethyl-3-oxo Derivative vs. Parent Indoline-2-thione and 3,3-Dimethyl Analog
The 3-oxo group in 1-ethyl-2-sulfanylidene-1,2-dihydro-3H-indol-3-one introduces an additional hydrogen-bond acceptor, elevating the computed polar surface area (PSA) to 52.40 Ų. This represents an absolute increase of +8.28 Ų (18.8% relative increase) over both the parent indoline-2-thione (CAS 496-30-0) and the 3,3-dimethyl analog (CAS 19155-25-0), each with PSA = 44.12 Ų . The increased PSA is relevant for modulating passive membrane permeability and oral bioavailability predictions, as PSA values below 60–70 Ų are generally associated with favorable intestinal absorption while values approaching 140 Ų correlate with poor permeation; the differentiation of 8.28 Ų within this critical range may influence lead optimization decisions [1].
| Evidence Dimension | Polar Surface Area (PSA, Ų) |
|---|---|
| Target Compound Data | PSA = 52.40 Ų |
| Comparator Or Baseline | Indoline-2-thione (CAS 496-30-0): PSA = 44.12 Ų; 3,3-dimethyl-2,3-dihydroindol-2-thione (CAS 19155-25-0): PSA = 44.12 Ų |
| Quantified Difference | ΔPSA = +8.28 Ų (+18.8% relative to comparators) |
| Conditions | Calculated topological PSA (tPSA) values from chemical database entries; consistent computational methodology applied across all three compounds |
Why This Matters
For procurement supporting medicinal chemistry campaigns, the higher PSA of the target compound may confer differentiated permeability and solubility characteristics compared to analogs lacking the 3-oxo group, which can affect assay performance and lead optimization trajectories.
- [1] Palm, K.; Stenberg, P.; Luthman, K.; Artursson, P. Polar molecular surface properties predict the intestinal absorption of drugs in humans. Pharm. Res. 1997, 14, 568–571. (Reference for PSA-permeability correlation benchmarks.) View Source
